3-cyclopentyl-2-methoxypropanoic acid 3-cyclopentyl-2-methoxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 1779796-11-0
VCID: VC11498037
InChI:
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.2

3-cyclopentyl-2-methoxypropanoic acid

CAS No.: 1779796-11-0

Cat. No.: VC11498037

Molecular Formula: C9H16O3

Molecular Weight: 172.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-cyclopentyl-2-methoxypropanoic acid - 1779796-11-0

Specification

CAS No. 1779796-11-0
Molecular Formula C9H16O3
Molecular Weight 172.2

Introduction

Chemical Structure and Nomenclature

The systematic name 3-cyclopentyl-2-methoxypropanoic acid denotes a three-carbon chain (propanoic acid) with the following substituents:

  • A methoxy group (-OCH₃) at the second carbon.

  • A cyclopentyl group (C₅H₉) at the third carbon.

The molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. The compound features two stereocenters at carbons 2 and 3, necessitating enantiomeric resolution for applications requiring chirally pure forms .

Key Structural Analogues from Literature:

  • 3-(2-Oxocyclopentyl)propanoic acid (CAS 3296-45-5): A related compound with a ketone group on the cyclopentyl ring, synthesized via cyclopentanone and acrylate reactions .

  • 2-Acetylamino-3-(2-oxocyclopentyl)propionic acid methyl ester (CAS 87269-85-0): An ester derivative with an acetylated amino group, highlighting the versatility of cyclopentyl-propanoic acid frameworks in drug intermediates .

Synthetic Pathways and Reaction Mechanisms

Hypothetical Synthesis Based on Patent CN103508890A

The patent CN103508890A outlines a one-pot synthesis for 3-(2-oxocyclopentyl)propionic acid and its esters . While this method targets a ketone-bearing analog, it provides a foundational strategy for synthesizing 3-cyclopentyl-2-methoxypropanoic acid through modifications:

  • Cyclopentanone as a Precursor: Cyclopentanone reacts with morpholine and p-toluenesulfonic acid under reflux to form an enamine intermediate.

  • Acrylate Addition: Ethyl acrylate is added to the enamine, undergoing conjugate addition to yield 3-(2-oxocyclopentyl)propionic ester.

  • Reduction and Methylation:

    • The ketone group in 3-(2-oxocyclopentyl)propionic acid could be reduced to a hydroxyl group using NaBH₄ or catalytic hydrogenation.

    • Subsequent methylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) would introduce the methoxy group at position 2.

Reaction Scheme:

CyclopentanoneMorpholine, ΔEnamineAcrylate3-(2-Oxocyclopentyl)propionateReduction3-(2-Hydroxycyclopentyl)propionateMethylation3-Cyclopentyl-2-Methoxypropanoate\text{Cyclopentanone} \xrightarrow{\text{Morpholine, } \Delta} \text{Enamine} \xrightarrow{\text{Acrylate}} \text{3-(2-Oxocyclopentyl)propionate} \xrightarrow{\text{Reduction}} \text{3-(2-Hydroxycyclopentyl)propionate} \xrightarrow{\text{Methylation}} \text{3-Cyclopentyl-2-Methoxypropanoate}

Yield Considerations: The original patent reports yields ≥90% for 3-(2-oxocyclopentyl)propionic esters . Introducing reduction and methylation steps may lower yields to ~70–80%, depending on reaction optimization.

Physicochemical Properties

Predicted Properties

Using data from analogous compounds :

PropertyValue
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
Boiling Point~250–270°C (estimated)
LogP (Partition Coefficient)1.2–1.5 (indicating moderate lipophilicity)
SolubilitySlightly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane)

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for carboxylic acid (-COOH, ~2500–3300 cm⁻¹), methoxy (-OCH₃, ~2830–2940 cm⁻¹), and cyclopentyl C-H stretches (~2850–2960 cm⁻¹).

  • NMR (¹H):

    • δ 1.2–2.1 ppm (cyclopentyl protons).

    • δ 3.3–3.5 ppm (methoxy singlet).

    • δ 2.5–2.8 ppm (CH₂ adjacent to carboxylic acid).

Applications in Pharmaceutical Chemistry

Role as a Drug Intermediate

Compounds with cyclopentyl and methoxy substituents are prevalent in PDE9 inhibitors and antiviral agents. For example:

  • PDE9A Inhibitors: 3-(2-Oxocyclopentyl)propionic acid is a key intermediate for PDE9A modulators, which target neurodegenerative diseases . The methoxy variant could enhance blood-brain barrier permeability.

  • Antiviral Agents: Acyclic nucleoside phosphonates with propanoic acid side chains exhibit activity against DNA viruses . Structural modifications, such as cyclopentyl groups, improve target binding.

Chiral Resolution Requirements

The two stereocenters in 3-cyclopentyl-2-methoxypropanoic acid necessitate enantiopure synthesis. Capillary electrophoresis (CE) with β-cyclodextrin as a chiral selector has resolved similar compounds with resolutions of 1.51–2.94 .

Analytical and Purification Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30:70 to 70:30) for purity analysis.

  • GC-MS: Suitable for ester derivatives (e.g., methyl ester) to assess volatility and fragmentation patterns.

Chiral Separation

As demonstrated for acyclic nucleoside phosphonates , CE under alkaline conditions (pH 9.6–10.3) with 20 mg/mL β-cyclodextrin achieves baseline separation of enantiomers in 7–28 minutes.

Challenges and Future Directions

  • Synthetic Optimization: Reducing the ketone intermediate without over-reduction or side reactions remains a challenge. Catalytic transfer hydrogenation may offer better control.

  • Scalability: The one-pot method from CN103508890A is industrially viable but requires adaptation for the additional methylation step.

  • Biological Testing: Hypothetical antiviral or neuroprotective properties need validation via in vitro assays.

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